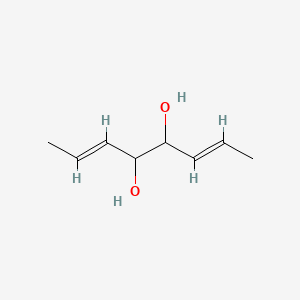

2,6-Octadiene-4,5-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4486-59-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(2E,6E)-octa-2,6-diene-4,5-diol |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-10H,1-2H3/b5-3+,6-4+ |

InChI Key |

OIBIEVMGTDETCN-GGWOSOGESA-N |

Isomeric SMILES |

C/C=C/C(O)C(O)/C=C/C |

Canonical SMILES |

CC=CC(C(C=CC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Octadiene 4,5 Diol

General Synthetic Principles for Unsaturated Diols

The creation of unsaturated diols like 2,6-octadiene-4,5-diol relies on a toolbox of reactions that can introduce hydroxyl groups across a carbon-carbon double bond or build the diol functionality through reductive processes.

The direct dihydroxylation of a corresponding diene is a primary strategy for synthesizing unsaturated diols. This transformation converts an alkene into a vicinal diol. wikipedia.org

Osmium Tetroxide-Catalyzed Dihydroxylation : A cornerstone of organic synthesis, osmium tetroxide (OsO₄) is a highly reliable reagent for the syn-dihydroxylation of alkenes. wikipedia.org Due to its toxicity and cost, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant. wikipedia.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). wikipedia.org The Upjohn dihydroxylation, which uses NMO, is effective for a wide range of alkenes. wikipedia.org For the synthesis of this compound, a precursor such as 2,4,6-octatriene would be required. The challenge in this approach lies in achieving regioselectivity, as the multiple double bonds in the precursor could be hydroxylated.

Manganese-Based Reagents : Potassium permanganate (B83412) (KMnO₄) is a classic and cost-effective reagent for syn-dihydroxylation. However, it is a strong oxidizing agent and can lead to over-oxidation of the diol product, cleaving the carbon-carbon bond. organic-chemistry.org Careful control of reaction conditions, such as low temperature and buffered pH, is crucial to prevent this side reaction.

Metal-Free Dihydroxylation : Recent advancements have focused on developing more environmentally benign methods. researchgate.net One such approach utilizes diacetyl and oxygen in the presence of water under photo-irradiation to produce vicinal diols. researchgate.net Another metal-free option involves the use of nitroarenes as photoresponsive oxidants for olefin dihydroxylation. researchgate.net

A significant challenge in the dihydroxylation of polyenes is controlling which double bond reacts. thieme-connect.de The regioselectivity is often influenced by the electronic properties of the double bonds; more electron-rich double bonds tend to react faster. thieme-connect.de

An alternative to dihydroxylation is the reductive coupling of dicarbonyl compounds. This method builds the diol functionality by forming the C4-C5 single bond of the diol.

Pinacol Coupling Reaction : This classic method involves the reductive coupling of two carbonyl groups (aldehydes or ketones) using a reducing agent, typically a metal like magnesium or samarium(II) iodide. For the synthesis of this compound, the starting material would be a diketone like 2,6-octadien-4,5-dione.

Biocatalytic Reductions : Enzymes, particularly alcohol dehydrogenases, offer a green and highly selective alternative for the reduction of diketones. conicet.gov.ar For instance, whole cells of the yeast Rhodotorula minuta have been used to reduce acyclic 1,2-diketones. conicet.gov.ar These reactions often proceed with high regio- and stereoselectivity, first producing an α-hydroxy ketone and subsequently the corresponding diol. conicet.gov.ar

| Method | Reagents/Catalyst | Key Features |

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | High yields, good for various alkenes. wikipedia.org |

| Permanganate Oxidation | KMnO₄ | Cost-effective, but risk of over-oxidation. organic-chemistry.org |

| Pinacol Coupling | Mg, SmI₂ | Forms C-C bond between carbonyls. |

| Biocatalytic Reduction | Yeast (e.g., Rhodotorula minuta) | High stereo- and regioselectivity. conicet.gov.ar |

Olefin Dihydroxylation Methods

Stereoselective Synthesis of this compound Analogues

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis, as the biological activity of a molecule is often dependent on its specific stereoisomeric form.

The synthesis of a single enantiomer of a chiral diol from a prochiral starting material requires the use of a chiral catalyst or auxiliary.

Sharpless Asymmetric Dihydroxylation (AD) : This Nobel Prize-winning reaction is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org It utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant (K₃[Fe(CN)₆]) and a chiral ligand. wikipedia.org The chiral ligands are typically dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, which are commercially available in pre-packaged mixtures (AD-mix-α and AD-mix-β) that deliver opposite enantiomers of the diol product. wikipedia.org The Sharpless AD has been successfully applied to the synthesis of complex molecules containing polyol fragments. nih.gov

Palladium-Catalyzed Asymmetric Diacetoxylation : This method provides an alternative to osmium-based systems, installing two acetate (B1210297) groups across a double bond, which can then be hydrolyzed to the diol. researchgate.net The reaction employs a palladium(II) catalyst with a chiral ligand, such as a pyridine-oxazoline (Pyox) ligand, to achieve high enantioselectivity. researchgate.net

Enzymatic Approaches : Biocatalysis offers a highly enantioselective route to chiral diols. For example, the combination of a styrene (B11656) monooxygenase (SMO) and an epoxide hydrolase (EH) in a single microbial host can convert terminal aryl olefins into chiral vicinal diols with high enantiomeric excess. researchgate.net Another enzymatic strategy involves the enantioselective reduction of α-hydroxy ketones using carbonyl reductases. researchgate.net

| Method | Catalyst/Enzyme | Chiral Source | Typical ee (%) |

| Sharpless Asymmetric Dihydroxylation | OsO₄, K₃[Fe(CN)₆] | (DHQ)₂-PHAL, (DHQD)₂-PHAL | >90 |

| Pd-Catalyzed Diacetoxylation | Pd(II) | Chiral Pyox Ligands | 96-97 researchgate.net |

| Cascade Biocatalysis | SMO/EH | Enzyme's Chiral Pocket | 92.2-98.6 researchgate.net |

When a molecule already contains one or more stereocenters, the introduction of new stereocenters must be controlled relative to the existing ones. This is known as diastereoselective synthesis. In the context of polyene systems, achieving high diastereoselectivity can be challenging.

Substrate Control : The existing stereochemistry in a molecule can direct the approach of a reagent to a reactive site. For example, in the synthesis of polyketide natural products, the stereochemistry of an existing hydroxyl group can influence the stereochemical outcome of a subsequent dihydroxylation or epoxidation reaction on a nearby double bond.

Reagent Control : In cases where substrate control is weak or leads to the undesired diastereomer, a chiral reagent or catalyst can be used to override the substrate's intrinsic preference. The Sharpless Asymmetric Dihydroxylation is a prime example of a reagent-controlled reaction that can deliver high diastereoselectivity. nih.gov Nickel-catalyzed reductive couplings of alkynes and enantiomerically enriched α-oxyaldehydes have been shown to produce anti-1,2-diols with high diastereoselectivity, even when the protecting groups on the aldehyde would typically favor the syn-diol. nih.gov

Iterative Dihydroxylation : In the synthesis of complex polyols, an iterative sequence of dihydroxylation reactions can be employed. thieme-connect.de This strategy relies on the ability to perform each dihydroxylation with high regio- and stereocontrol. nih.gov

The synthesis of complex polyhydroxylated natural products, which often contain multiple stereocenters, frequently relies on highly stereoselective methods for creating 1,3-diol motifs. liverpool.ac.ukrsc.org

Enantioselective Routes to Chiral Diols

Emerging Synthetic Strategies for Vicinal Diols

The field of organic synthesis is constantly evolving, with new methods being developed to improve efficiency, selectivity, and sustainability.

Electrochemical Dihydroxylation : An electrochemical approach for the dihydroxylation of alkenes has been developed using only potassium bromide and water. organic-chemistry.org This method is environmentally friendly and avoids the use of heavy metal catalysts. organic-chemistry.org

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Metal-free dihydroxylation of styrenes using water and dioxygen has been achieved through photoredox catalysis. researchgate.net

Organocatalysis : Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based systems. For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the dihydroxylation of alkenes with hydrogen peroxide. researchgate.net Boronic acid catalysts have also been shown to facilitate the selective oxidation of vicinal diols. rsc.org

Redox-Triggered Couplings : Iridium-catalyzed C-C bond forming reactions that are triggered by a redox event have been developed for the asymmetric coupling of chiral diols. nih.gov These methods are highly site-selective and can discriminate between similar functional groups, reducing the need for protecting groups. nih.gov

These emerging strategies hold promise for the future synthesis of this compound and other valuable vicinal diols with greater efficiency and reduced environmental impact.

Chemical Reactivity and Transformation Pathways of 2,6 Octadiene 4,5 Diol

Reactivity of Hydroxyl Functional Groups

The two hydroxyl groups at the C4 and C5 positions are secondary alcohols and are in an allylic position to the double bonds. This structural arrangement influences their reactivity in standard alcohol reactions such as esterification, etherification, oxidation, and nucleophilic substitution.

Like other diols, 2,6-octadiene-4,5-diol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding mono- or di-esters. wikipedia.org The reaction is typically catalyzed by an acid or promoted by a coupling reagent. rsc.org The relative rates of mono- and di-esterification can be controlled by the stoichiometry of the reagents and the reaction conditions. For instance, using a limited amount of the acylating agent would favor the formation of the mono-ester. The selective esterification of one hydroxyl group over the other can be challenging due to their similar chemical environments but may be achieved using enzymatic or chemo-selective catalytic methods. echemi.com

Similarly, etherification of the hydroxyl groups can be accomplished using various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the presence of two hydroxyl groups, a mixture of mono-ether, di-ether, and potentially cyclic ethers can be formed. masterorganicchemistry.comlookchem.com The formation of cyclic ethers through intramolecular etherification is a possibility, particularly under acidic conditions where one hydroxyl group can be protonated to form a good leaving group, followed by intramolecular attack by the other hydroxyl group. wikipedia.org

Table 1: Representative Esterification and Etherification Reactions of Diols

| Reaction Type | Reagents | Product Type | General Reference |

| Esterification | Carboxylic Acid, Acid Catalyst | Mono- or Di-ester | wikipedia.org |

| Esterification | Acid Anhydride, Base | Mono- or Di-ester | conicet.gov.ar |

| Etherification | Alkyl Halide, Strong Base | Mono- or Di-ether | masterorganicchemistry.com |

| Intramolecular Etherification | Acid Catalyst | Cyclic Ether | wikipedia.orglookchem.com |

The secondary hydroxyl groups of this compound can be oxidized to the corresponding ketones. Given that these are allylic alcohols, selective oxidation can be achieved under mild conditions using reagents that are specific for the oxidation of allylic and benzylic alcohols, thereby preserving the alkene functionalities. researchgate.netresearchgate.net Common reagents for this transformation include manganese dioxide (MnO₂), which is known for its high selectivity for oxidizing allylic alcohols. Other reagent systems, such as those based on chromium (e.g., PCC, PDC) or hypervalent iodine compounds, can also be employed. The product of mono-oxidation would be a hydroxy-enone, while complete oxidation would yield a diketone.

Table 2: Reagents for Selective Oxidation of Allylic Alcohols

| Reagent | Product from Secondary Allylic Alcohol | General Reference |

| Manganese Dioxide (MnO₂) | α,β-Unsaturated Ketone | uomustansiriyah.edu.iq |

| Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone | |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | α,β-Unsaturated Ketone | researchgate.netuomustansiriyah.edu.iq |

| Hypervalent Iodine (III) Reagents | α,β-Unsaturated Ketone | researchgate.net |

This table lists common reagents for the selective oxidation of allylic alcohols. Specific yields and conditions for this compound would require experimental investigation.

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form a tosylate. This tosylate can then be displaced by a variety of nucleophiles. Given the allylic nature of the carbon-oxygen bond, these substitution reactions can proceed through either an S(_N)2 or an S(_N)2' mechanism, potentially leading to a mixture of products. An S(_N)2 reaction would result in substitution at the C4 or C5 position, while an S(_N)2' reaction would involve attack at the end of the conjugated system (C2 or C7) with a concomitant shift of the double bond. The regioselectivity of the nucleophilic attack would be influenced by steric factors and the nature of the nucleophile and solvent. acs.org

Selective Oxidation to Carbonyls

Reactivity of Alkene Moieties

The two carbon-carbon double bonds in this compound are in a conjugated arrangement, which significantly influences their reactivity. This conjugated system can participate in electrophilic addition and cycloaddition reactions.

Electrophilic addition to the conjugated diene system of this compound can proceed via 1,2- or 1,4-addition pathways. google.comgoogle.com The reaction is initiated by the attack of an electrophile (e.g., HBr, Br₂) on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. The subsequent attack of the nucleophile can occur at either of the two carbons sharing the positive charge.

For example, the addition of one equivalent of HBr could lead to the formation of a 1,2-adduct (addition across one of the double bonds) and a 1,4-adduct (addition at the ends of the conjugated system). The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). youtube.com

Table 3: Potential Products of Electrophilic Addition of HBr to a Conjugated Diene

| Addition Type | Product Structure | Conditions Favoring Formation | General Reference |

| 1,2-Addition | Halogen and Hydrogen on adjacent carbons | Low Temperature (Kinetic Control) | youtube.com |

| 1,4-Addition | Halogen and Hydrogen on carbons 1 and 4 of the diene system | High Temperature (Thermodynamic Control) | youtube.com |

This table illustrates the general principle of electrophilic addition to conjugated dienes. The specific regioselectivity for this compound would also be influenced by the electronic effects of the hydroxyl groups.

The conjugated diene system of this compound can act as the 4π-electron component in a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction. masterorganicchemistry.com This reaction involves the concerted addition of the diene to a 2π-electron component (the dienophile), such as an alkene or alkyne bearing electron-withdrawing groups, to form a six-membered ring.

The stereochemistry of the diene and the dienophile is retained in the product. For this compound, the diene must adopt an s-cis conformation for the reaction to occur. The presence of the hydroxyl groups may influence the stereoselectivity of the cycloaddition, potentially directing the dienophile to a specific face of the diene through hydrogen bonding or other non-covalent interactions. The Diels-Alder reaction is a powerful tool for the construction of complex cyclic molecules with high stereocontrol. rsc.orgresearchgate.net

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of alkene fragments. wikipedia.org This transformation, recognized with the 2005 Nobel Prize in Chemistry, is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgbeilstein-journals.org For a substrate like this compound, with its two terminal double bonds, several metathesis pathways are conceivable, including ring-closing metathesis (RCM), cross-metathesis (CM), and acyclic diene metathesis (ADMET) polymerization.

The efficiency and outcome of these reactions are highly dependent on the catalyst and reaction conditions. Modern homogeneous catalysts, such as Grubbs and Schrock catalysts, are known for their high activity and tolerance to various functional groups, including the hydroxyl groups present in this compound. uwindsor.caharvard.edu

One key strategy to control the reactivity of dienediols in metathesis is the use of a temporary tether. Research has demonstrated the use of phosphate (B84403) tethers to mediate diastereoselective ring-closing metathesis (RCM) reactions. nih.govnih.gov In this approach, a C2-symmetric dienediol subunit is coupled with an alcohol partner via a phosphate linker. The resulting triene then undergoes an intramolecular RCM reaction, often with high stereochemical control, to form complex bicyclic phosphate structures. nih.gov The success of these reactions is highly dependent on factors like the resulting ring size and the stereochemistry of the substrates. nih.govnih.gov Similarly, silicon tethers have been employed in RCM strategies to generate dienediol skeletons with defined stereochemistry. figshare.com

Cross-metathesis (CM) offers another pathway to functionalize the terminal double bonds of this compound. organic-chemistry.org This reaction involves the intermolecular exchange with a different olefin, which can introduce new functional groups. beilstein-journals.orgifpenergiesnouvelles.fr For example, cross-metathesis with electron-deficient olefins like acrylates or acrylonitrile (B1666552) can be used to synthesize difunctional compounds that are valuable precursors for polymers and fine chemicals. beilstein-journals.orgifpenergiesnouvelles.fr The reverse reaction, ethenolysis, involves cross-metathesis with ethylene (B1197577) to produce compounds with terminal double bonds. scielo.br

Table 1: Representative Olefin Metathesis Reactions on Dienediol Scaffolds

| Reaction Type | Substrate Type | Catalyst | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Phosphate-tethered C2-symmetric dienediol | Grubbs Catalyst | Formation of bicyclo[n.3.1]phosphates | Complex polyol precursors | nih.govnih.gov |

| Ring-Closing Metathesis (RCM) | Silicon-tethered dienyne | Ruthenium-based catalyst | Tandem RCM to form bicyclic siloxanes | Stereodefined E,Z-1,3-diene skeletons | figshare.com |

| Cross-Metathesis (CM) | Unsaturated epoxide (analogous reactivity) | Ruthenium Catalyst | Reaction with methyl acrylate (B77674) at 80 °C in DMC | Polyfunctional compounds | beilstein-journals.org |

| Acyclic Diene Metathesis (ADMET) | α,ω-Dienes | Grubbs 2nd Gen. (G2), Hoveyda-Grubbs (HG2) | Bulk or solution, removal of ethylene | Unsaturated polyesters | nih.govacs.org |

Polymerization Potential and Related Oligomerizations

The two olefinic functionalities in this compound make it a viable monomer for the synthesis of polymers and oligomers through various mechanisms. The diene structure is amenable to both radical and coordination polymerization, leading to materials with potentially unique properties conferred by the regularly spaced hydroxyl groups along the polymer backbone.

Radical polymerization is a common method for polymerizing monomers containing carbon-carbon double bonds. pressbooks.pub For conjugated dienes, the polymerization typically proceeds via a 1,4-addition mechanism, where a radical initiator attacks one of the double bonds, leading to a resonance-stabilized radical intermediate that then propagates the polymer chain. pressbooks.pub This process results in a polymer backbone containing a double bond every four carbon atoms, which can exist in either cis or trans configurations. pressbooks.pub

In the case of this compound, a non-conjugated diene, radical polymerization would likely involve the individual reaction of the terminal alkene groups. The process can be initiated by species such as hydroxyl radicals, which can be generated from the decomposition of initiators like hydrogen peroxide. google.com The polymerization of a diene with hydrogen peroxide proceeds via a free-radical mechanism where a hydroxyl radical attacks a C=C double bond, forming a carbon radical and a hydroxyl group on the carbon atom. google.com The resulting polymer would be expected to have a complex structure, potentially involving cross-linking if both double bonds of a single monomer unit react. The presence of the diol functionality would impart hydrophilicity to the resulting polymer.

Table 2: Generalized Radical Polymerization of a Diene Monomer

| Initiator System | Monomer Type | Mechanism | Potential Polymer Structure | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Conjugated Dienes (e.g., 1,3-butadiene) | Free-radical addition of hydroxyl radical to a C=C bond | Poly-diene with hydroxyl end-groups | google.com |

| Radical Initiator (In•) | Conjugated Dienes (e.g., Isoprene) | 1,4-addition of the growing chain to the diene monomer | Polymer with repeating internal double bonds (Z or E) | pressbooks.pub |

Coordination polymerization, particularly using Ziegler-Natta catalysts, is a cornerstone of industrial polymer production, enabling the synthesis of polymers with high linearity and controlled stereochemistry. libretexts.orgwikipedia.org A typical Ziegler-Natta catalyst system consists of a transition metal compound from Group IV (like TiCl₄) and an organoaluminum co-catalyst (like Al(C₂H₅)₃). libretexts.orgwikipedia.org

The polymerization mechanism involves the coordination of the olefin monomer to a vacant site on the transition metal center, followed by migratory insertion of the olefin into the metal-carbon bond of the growing polymer chain. libretexts.orgresearchgate.net This process is repeated, leading to the formation of long polymer chains. libretexts.org A key advantage of Ziegler-Natta catalysis is its ability to produce stereoregular polymers (e.g., isotactic or syndiotactic) from α-olefins, a discovery for which Giulio Natta shared the Nobel Prize. libretexts.orgwikipedia.org

For a monomer like this compound, coordination polymerization presents an intriguing possibility. While the polar hydroxyl groups can potentially interfere with the highly reactive catalyst components, modern catalyst systems have shown increased tolerance to functional groups. semanticscholar.org Polymerization of higher α-diolefins using metal alkyl coordination catalysts has been explored. acs.org The use of such catalysts could potentially lead to the formation of stereoregular poly(alkenylene-diols), where the orientation of the side chains containing the hydroxyl groups is ordered along the polymer backbone. The specific catalyst composition and polymerization conditions would be crucial in controlling the polymer's microstructure and properties. semanticscholar.org

Table 3: Ziegler-Natta Coordination Polymerization of Olefins

| Catalyst System (Example) | Monomer Type | Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| TiCl₄ + Al(C₂H₅)₃ (Triethylaluminium) | α-Olefins (e.g., Propylene) | Migratory insertion of coordinated olefin | Production of stereoregular (isotactic/syndiotactic) polymers | libretexts.orgwikipedia.org |

| Zirconocene-based catalyst + MAO (Methylaluminoxane) | Ethylene, α-Olefins | Homogeneous catalysis, single-site mechanism | Well-defined polymer microstructures, high activity | libretexts.org |

| MgCl₂-supported TiCl₄ with Selectivity Control Agents | Propylene | Heterogeneous catalysis | High industrial relevance, improved stereoselectivity | wikipedia.orgsemanticscholar.org |

Advanced Analytical Characterization of 2,6 Octadiene 4,5 Diol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2,6-Octadiene-4,5-diol, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds like this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would reveal distinct signals for the terminal methyl protons (C1 and C8), the olefinic protons on the double bonds (C2, C3, C6, C7), and the methine protons attached to the hydroxyl-bearing carbons (C4, C5). The splitting patterns (spin-spin coupling) between adjacent protons would be crucial for confirming the connectivity along the octadiene chain.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Spectral data available for this compound confirms the presence of eight distinct carbon signals, consistent with its structure. nih.gov The chemical shifts indicate the presence of methyl, olefinic, and hydroxyl-substituted methine carbons.

Table 1: Predicted ¹³C NMR Spectral Data for this compound (Data sourced from SpectraBase)

| Carbon Atom | Chemical Shift (ppm) |

| C1, C8 | ~17-18 |

| C2, C7 | ~125-130 |

| C3, C6 | ~130-135 |

| C4, C5 | ~72-75 |

Note: The table presents typical chemical shift ranges for the carbon environments in this compound.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations. COSY experiments would map the ¹H-¹H coupling networks, confirming the sequence of protons in the alkenyl chains. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignment of the ¹H and ¹³C spectra and solidifying the location of the diol functionality at the C4 and C5 positions. researchgate.net

Mass spectrometry techniques are vital for determining the elemental composition and fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of the precise elemental formula. The calculated monoisotopic mass for C₈H₁₄O₂ is 142.099379685 Da, which can be confirmed by HRMS to distinguish it from other isomers or compounds with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique used to separate and identify volatile compounds within a mixture. innovareacademics.in In the analysis of this compound, the gas chromatograph first separates the compound from the sample matrix, and the mass spectrometer then records its mass spectrum. innovareacademics.in The NIST Mass Spectrometry Data Center contains reference spectra for this compound, showing a characteristic fragmentation pattern. nih.gov This technique has been successfully used to identify this compound in the methanolic extracts of various plants. innovareacademics.in

Table 2: Key Mass Fragments for this compound from GC-MS Analysis (Data sourced from PubChem/NIST) nih.gov

| Mass-to-Charge Ratio (m/z) | Significance |

| 71 | Top Peak |

| 43 | 2nd Highest Peak |

| 41 | 3rd Highest Peak |

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that signify its key functional groups. A prominent, broad absorption would be observed in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. Other expected signals include C-H stretching from the alkene and alkyl portions of the molecule (around 3100-2850 cm⁻¹), C=C double bond stretching (around 1670-1640 cm⁻¹), and C-O stretching of the secondary alcohols (around 1150-1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent method for detecting the C=C stretching vibrations of the symmetrically substituted double bonds in the octadiene backbone, which may be weak in the IR spectrum.

The presence of two stereocenters at the C4 and C5 positions makes this compound a chiral molecule. Chiroptical techniques are essential for studying its stereochemistry.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.org This technique can be used to characterize the different stereoisomers (diastereomers and enantiomers) of this compound and can help in assigning the absolute configuration when compared with known standards or computational models.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For compounds with chromophores that absorb UV-Visible light, such as the double bonds in this compound, CD provides information about the spatial arrangement of atoms around the chromophore. Vibrational Circular Dichroism (VCD), an analogous technique using infrared light, has been effectively used to determine the absolute configuration of structurally similar natural products, including other chiral diols. researchgate.netcsic.es However, studies note that intermolecular hydrogen bonding from secondary alcohol groups can sometimes complicate VCD analysis in solution. csic.es The combination of multiple chiroptical methods often leads to a more definitive assignment of absolute configuration. researchgate.net

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Chromatographic Separation and Purity Assessment

Chromatographic methods are employed to separate this compound from reaction mixtures or natural extracts and to assess its purity.

Due to its volatility, Gas Chromatography (GC) is a primary method for the analysis of this compound.

In a GC system, the compound is vaporized and travels through a capillary column containing a stationary phase. The time it takes for the compound to exit the column, known as the retention time, is a characteristic property under a specific set of conditions (e.g., column type, length, and temperature program). GC can effectively separate different isomers and assess the purity of a sample by detecting trace impurities. For instance, in a GC-MS analysis of a crude plant extract, this compound was identified with a retention time of 12.326 minutes on a specific column and temperature profile. innovareacademics.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound. Given the compound's polarity imparted by the two hydroxyl groups, balanced by the nonpolar eight-carbon backbone, reversed-phase HPLC is the most common approach. ecetoc.org In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. biovanix.com For this compound, a C18 or C8 alkyl-bonded silica (B1680970) column is typically employed. ecetoc.org The mobile phase usually consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. shodex.combiotage.com An isocratic elution with a constant mobile phase composition can be effective, but a gradient elution, where the concentration of the organic modifier is increased over time, often provides better resolution and shorter analysis times, especially when analyzing complex mixtures containing the diol. tandfonline.com

Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. However, derivatization to introduce a UV-active group or the use of universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. shodex.comresearchgate.net Alternatively, complexation with ions like copper(II) can allow for UV detection. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18-bonded silica (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile in Water (e.g., 30% to 70% Acetonitrile over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) or ELSD |

| Hypothetical Retention Time (cis-isomer) | ~12.5 min |

| Hypothetical Retention Time (trans-isomer) | ~13.2 min |

Enantioselective Chromatography for Stereoisomer Resolution

This compound possesses multiple stereocenters at the C4 and C5 positions, as well as potential E/Z isomerism at the C2 and C6 double bonds, leading to a variety of stereoisomers. Enantioselective chromatography is a powerful tool for the separation of these enantiomeric and diastereomeric pairs. acs.org This technique typically utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation of diol isomers can be achieved directly on chiral columns. nih.gov For instance, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the resolution of racemic alcohols and diols. The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.gov The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance between the stereoisomers and the chiral selector, enable their resolution. windows.net

Alternatively, indirect resolution can be performed. This involves derivatizing the diol with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. rsc.orgnih.gov However, direct chiral chromatography is often preferred as it avoids additional reaction and purification steps. The resolution factor (Rs) is a key parameter indicating the quality of separation between two stereoisomeric peaks.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm (if derivatized) or RI/ELSD |

| Hypothetical Retention Time (4R,5R)-isomer | 15.8 min |

| Hypothetical Retention Time (4S,5S)-isomer | 17.3 min |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry. springernature.com This technique is applicable if the specific stereoisomer of this compound, or a suitable derivative, can be grown into a high-quality single crystal. researchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, from which a model of the atomic arrangement can be built. nih.gov This model reveals the precise spatial coordinates of each atom, bond lengths, bond angles, and torsion angles, thus establishing the relative configuration of all stereocenters. scirp.org

To determine the absolute configuration of a chiral, enantiomerically pure compound, anomalous dispersion is utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the diffraction intensities of Friedel pairs (hkl and -h-k-l reflections) are no longer equal. researchgate.net By measuring these small differences, the true handedness of the molecule can be assigned, often expressed by the Flack parameter, which should be close to zero for the correct absolute structure. soton.ac.uk For light-atom molecules like this compound, using copper radiation (Cu Kα) can enhance the anomalous scattering effect. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄O₂ |

| Formula Weight | 142.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.45 Å, b = 5.62 Å, c = 9.88 Å, β = 105.2° |

| Volume | 452.5 ų |

| Z (Molecules per unit cell) | 2 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.05(10) |

Computational and Theoretical Investigations of 2,6 Octadiene 4,5 Diol

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in 2,6-octadiene-4,5-diol are fundamental to its reactivity and physical properties. Theoretical methods offer a microscopic view of these features.

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in understanding its stability, reactivity, and the thermodynamics of reactions it may undergo.

DFT studies on related 1,5-dienes, such as the oxidative cyclization of (2E,6E)-octa-2,6-diene catalyzed by metal oxides, have been performed using functionals like M06-2X. researchgate.net This level of theory is effective for investigating reaction mechanisms, including cycloadditions and the formation of intermediates. researchgate.net For this compound itself, DFT can be used to calculate key thermodynamic parameters for its various stereoisomers. These calculations help in predicting the relative stability of the diastereomers by determining their electronic energies, enthalpies, and Gibbs free energies.

Table 1: Hypothetical DFT-Calculated Thermodynamic Parameters for Stereoisomers of this compound

| Stereoisomer | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|

| (4R,5R) | -464.12345 | 0.00 |

| (4S,5S) | -464.12345 | 0.00 |

| (4R,5S) | -464.12189 | 4.10 |

| (4S,5R) | -464.12189 | 4.10 |

Note: Data are representative examples based on typical computational outputs and are for illustrative purposes.

Molecular Orbital (MO) theory describes chemical bonds as a combination of atomic orbitals to form molecular orbitals that span the entire molecule. In this compound, the conjugated π-system of the two double bonds is of particular interest. The four p-orbitals on the sp²-hybridized carbons combine to form four π molecular orbitals (π₁, π₂, π₃, π₄). libretexts.org

The two bonding orbitals, π₁ and π₂, are occupied by the four π-electrons, while the two antibonding orbitals, π₃* and π₄*, are unoccupied. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and symmetry of these orbitals are crucial for predicting the molecule's reactivity. The HOMO is typically the site of electrophilic attack, while the LUMO is the site of nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Table 2: Conceptual π Molecular Orbitals of the Diene System

| Molecular Orbital | Type | Nodal Planes | Description |

|---|---|---|---|

| π₁ | Bonding | 0 | All p-orbitals are in phase. |

| π₂ | Bonding | 1 | The HOMO for the ground state. |

| π₃* | Antibonding | 2 | The LUMO for the ground state. |

Density Functional Theory (DFT) Studies

Conformational Landscape and Energetics

The flexibility of the eight-carbon chain in this compound allows it to adopt numerous spatial arrangements (conformations). Understanding the energy associated with these conformations is key to predicting the molecule's predominant shapes.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more internal coordinates, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.degaussian.com For this compound, a relaxed PES scan can be performed by systematically rotating the dihedral angle around the central C4-C5 bond. This process helps identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net

The results of a PES scan can reveal the most stable arrangements of the two hydroxyl groups relative to each other and the carbon backbone. From the relative Gibbs free energies of the identified conformers, their populations can be estimated at a given temperature using the Boltzmann distribution.

Table 3: Representative Results from a PES Scan of the O-C4-C5-O Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 65 | 0.0 | Gauche (Global Minimum) |

| 180 | 5.2 | Anti (Local Minimum) |

| 0 | 25.0 | Syn-periplanar (Transition State) |

| 120 | 8.5 | Eclipsed (Transition State) |

Note: Values are illustrative of a typical PES scan for a diol.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational flexibility, vibrational motions, and intermolecular interactions of this compound in a simulated environment, such as in a solvent.

MD simulations can be used to explore the conformational landscape more extensively than a simple PES scan, potentially identifying important conformations that might otherwise be missed. This method is also valuable for studying how the molecule interacts with its surroundings, for instance, how the hydroxyl groups form hydrogen bonds with water molecules. Such simulations offer insights into the stability of different conformers in a condensed phase.

Potential Energy Surface Scans and Conformer Populations

Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, which can then be compared to experimental data to confirm a molecule's structure.

DFT and other ab initio methods can calculate the magnetic shielding tensors of atomic nuclei, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) spectra can be predicted. While computed values may have systematic errors, they are often accurate enough to help assign peaks in experimental spectra. PubChem lists computed properties for this compound, and experimental spectra are also available for comparison. nih.gov

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Technique | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C4/C5) | 75.8 ppm | 74.9 ppm |

| ¹³C NMR (C2/C7) | 128.5 ppm | 129.3 ppm |

| ¹H NMR (-OH) | 3.4 ppm | 3.2 ppm |

| IR Stretch (O-H) | 3450 cm⁻¹ | 3380 cm⁻¹ |

| IR Stretch (C=C) | 1660 cm⁻¹ | 1675 cm⁻¹ |

Note: Data are representative examples and not from a specific study on this compound.

Predicted NMR Chemical Shifts and Coupling Constants

No published studies containing predicted ¹H or ¹³C NMR chemical shifts and coupling constants for this compound were found. Theoretical predictions of NMR parameters are typically performed using methods like Density Functional Theory (DFT), which require significant computational resources to model the molecule's electronic structure and its response to a magnetic field. Such calculations would provide valuable insight into the molecule's three-dimensional structure and the electronic environment of each atom. However, this data is not present in the available literature for this specific diol.

Calculated Vibrational Frequencies and Intensities

Similarly, there is no available data on the calculated vibrational frequencies and intensities for this compound. This type of analysis, also commonly carried out using DFT, helps in the interpretation of experimental infrared (IR) and Raman spectra. The calculation provides a theoretical spectrum that, when compared with experimental data, can confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups. For instance, the O-H stretching vibration is typically observed as a broad band in the region of 3400–3500 cm⁻¹ in related poly-oxygenated terpenoids. Without specific calculations for this compound, a detailed theoretical vibrational analysis is not possible.

Reaction Mechanism Studies and Reactivity Predictions

Transition State Characterization for Transformation Pathways

Computational Design of Stereoselective Processes

Computational methods are instrumental in designing stereoselective syntheses by modeling the interactions between reactants, catalysts, and substrates to predict the stereochemical outcome. This is particularly relevant for a molecule like this compound, which contains multiple stereocenters. Computational studies can help in the selection of appropriate chiral catalysts or reagents to achieve a desired stereoisomer. The literature, however, lacks any reports on the computational design of stereoselective processes specifically targeting the synthesis of this compound.

Research Applications and Synthetic Utility of 2,6 Octadiene 4,5 Diol

Role as Chiral Synthon and Building Block in Asymmetric Synthesis

The core structure of 2,6-octadiene-4,5-diol contains two adjacent stereocenters at the C4 and C5 positions where the hydroxyl groups are attached. This inherent chirality makes it a valuable candidate for use as a chiral building block in asymmetric synthesis, a field focused on the creation of enantiomerically pure compounds.

A synthon is a conceptual unit within a molecule that assists in the formation of a synthetic pathway. Due to its stereogenic centers, this compound can serve as a chiral synthon. The synthesis of enantiomerically pure compounds (EPCs) is critical in fields like pharmaceuticals, where the three-dimensional structure of a molecule dictates its biological activity. The diol functionality can be strategically protected or modified, while the double bonds can be subjected to various additions or cleavage reactions to build more complex chiral molecules. While specific, large-scale applications are not widely documented in the provided research, its molecular architecture is fundamentally suited for such roles.

Natural products often possess complex, stereochemically rich structures. The total synthesis of these products relies on the use of versatile building blocks to construct the target molecule. This compound has been identified as a chemical constituent in the analysis of various natural sources, including common juniper (Juniperus communis) needles, the host plant brinjal (Solanum melongena), and the incense smoke from agarwood. researchgate.netresearchgate.netresearchgate.net Its presence in these natural materials suggests its potential as a precursor or intermediate in biosynthetic pathways, making it a relevant target for synthetic chemists aiming to replicate or derivatize natural products.

Precursor to Enantiomerically Pure Compounds

Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The reactivity of this compound allows it to serve as a versatile intermediate in the production of a range of these high-value chemicals. lookchem.com

The compound is noted as an important intermediate in the synthesis of various organic compounds, with specific mention of its role in the production of pharmaceuticals. lookchem.com Its functional groups can be transformed to introduce new functionalities required for pharmacologically active molecules. For instance, the diol can be oxidized to form diketones or derivatized to form ethers and esters, which are common structural motifs in drug molecules. One study on the synthesis of meso-2,6-octadiene-4,5-diol from crotonaldehyde (B89634) highlights a green chemistry approach using zinc in water, achieving a 99% yield. lookchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O2 | lookchem.com |

| Molecular Weight | 142.19 g/mol | lookchem.com |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

| Boiling Point | 253.2°C at 760mmHg | |

| Flash Point | 117.7°C | |

| Density | 0.99 g/cm³ |

The utility of this compound extends to the synthesis of agrochemicals and other specialty chemicals. It has been identified in the chemical analysis of pyroligneous acid, a substance investigated for its potential to control fungal pathogens on fruit trees. researchgate.net Furthermore, its presence in host plant volatiles that attract insect pests like the Brinjal Fruit and Shoot Borer suggests a role in semiochemical interactions, which could be exploited in the development of targeted pest management strategies. researchgate.net

Precursors to Pharmaceutical Intermediates

Potential Applications in Polymer Science and Materials Engineering

This compound is recognized for its potential applications in materials science, particularly in the creation of polymers with unique properties. lookchem.com The presence of two hydroxyl groups allows it to act as a diol monomer in condensation polymerization reactions to form polyesters or polyurethanes. The double bonds in the backbone of the resulting polymer can be used for subsequent cross-linking or other modifications.

Several patents list this compound as a potential component or compatibilizing agent in thermoplastic resin compositions, such as those involving polyphenylene ether. justia.comgoogle.comgoogle.com In these applications, the polar hydroxyl groups and the nonpolar hydrocarbon chain can help to improve the miscibility and interfacial properties of different polymer phases in a blend. It is also mentioned as a potential surface cross-linking agent for water-absorbent resin powders. google.com

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Relevance |

|---|---|---|---|

| Diol (-OH) | Esterification | Diesters | Fine chemicals, polymer monomers |

| Diol (-OH) | Oxidation | Diketones, hydroxy ketones | Pharmaceutical/agrochemical intermediates |

| Diol (-OH) | Condensation Polymerization | Polyesters, Polyurethanes | Materials science |

| Diene (C=C) | Hydrogenation | Saturated diols (Octane-4,5-diol) | Synthesis of saturated compounds |

| Diene (C=C) | Halogenation | Dihalo or tetrahalo derivatives | Reactive intermediates |

| Diene (C=C) | Cross-linking | Cross-linked polymers | Materials engineering |

Monomeric Units for Tailored Polymer Architectures

The structure of this compound, featuring two hydroxyl groups and two double bonds, theoretically allows it to act as a monomeric unit in various polymerization reactions. The hydroxyl groups can participate in condensation polymerizations to form polyesters or polyethers, while the diene system could potentially undergo addition polymerization.

One European patent, which broadly covers polyphenylene sulfide (B99878) resin compositions, includes this compound in a list of numerous unsaturated alcohols that could be incorporated into such resins. googleapis.com However, the patent does not provide specific examples or data on the polymerization of this particular diol, its reactivity ratios, or the properties of the resulting polymers. Therefore, while its inclusion in this patent suggests its potential as a comonomer, detailed research findings on its use for creating tailored polymer architectures are not available in the public domain.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Functional Groups | Potential Polymer Type |

| Condensation Polymerization | -OH (hydroxyl) groups | Polyesters, Polyethers |

| Addition Polymerization | C=C (alkene) groups | Polyolefins |

This table is based on the functional groups present in the molecule and general polymerization principles, not on specific documented research for this compound.

Cross-linking Agents and Modifiers for Material Properties

The presence of four reactive sites (two hydroxyl groups and two carbon-carbon double bonds) in this compound suggests its potential as a cross-linking agent. In theory, it could be incorporated into a polymer backbone via its hydroxyl groups and subsequently cross-linked through reactions involving the double bonds, or vice-versa. This cross-linking would lead to the formation of a three-dimensional polymer network, which could significantly enhance the mechanical strength, thermal stability, and solvent resistance of the material.

The aforementioned European patent also lists this compound as a potential additive in resin compositions, which may imply a role as a modifier. googleapis.com However, the document does not specify its function, and there is a lack of dedicated studies in the public record that investigate its efficacy as a cross-linking agent or property modifier.

Exploration in Catalysis and Ligand Design

The diol functionality of this compound presents the possibility of its use as a bidentate ligand for metal ions. The oxygen atoms of the hydroxyl groups can act as Lewis basic donor sites, coordinating to a metal center to form a chelate complex. The stereochemistry of the diol and the flexibility of the octadiene backbone would influence the geometry and stability of the resulting metal complex.

Such metal complexes could potentially be explored for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand, which can be tuned by the substituents on the carbon backbone, would play a crucial role in the catalytic performance of the metal center. acs.org Despite this potential, there is a notable absence of published research specifically detailing the synthesis, characterization, or catalytic application of metal complexes involving this compound as a ligand.

Q & A

Q. How can the structure of 2,6-Octadiene-4,5-diol be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of mass spectrometry (MS) , nuclear magnetic resonance (NMR) , and infrared (IR) spectroscopy :

- MS : Compare the molecular ion peak ([M]+) with the theoretical molecular weight (142.196 g/mol) and fragmentation patterns. The base peak at m/z 142 corresponds to the molecular ion, while fragments like m/z 124 (loss of H₂O) confirm diol functionality .

- NMR : Analyze and spectra for characteristic signals. The double bonds (2E,6E configuration) show deshielded protons (δ 5.2–5.8 ppm), while hydroxyl protons (4,5-diol) appear broad (δ 1.5–3.0 ppm). signals for sp² carbons (δ 120–130 ppm) and hydroxyl-bearing carbons (δ 70–80 ppm) further validate the structure .

- IR : Look for O-H stretching (~3200–3500 cm⁻¹) and C=C stretching (~1650 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

Leverage its physical properties for purification:

- Distillation : Use fractional distillation under reduced pressure due to its high boiling point (253.2°C at 760 mmHg) to avoid thermal decomposition .

- Column Chromatography : Utilize silica gel with a polar eluent system (e.g., ethyl acetate/hexane) to separate diols from non-polar impurities, guided by its moderate logP (0.86) .

- Recrystallization : Test solvents like ethanol or acetone, considering its solubility profile (polar aprotic solvents) .

Q. How can researchers assess the compound’s stability during storage or reactions?

- Thermal Stability : Monitor decomposition at temperatures near its flash point (117.7°C). Store under inert atmospheres (N₂/Ar) to prevent oxidation of the diol groups .

- Hygroscopicity : Due to its polar surface area (PSA = 40.46 Ų), store in airtight containers with desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can GC-MS parameters be optimized to detect this compound in complex biological matrices?

- Derivatization : Enhance volatility by silylating hydroxyl groups (e.g., BSTFA) to improve peak resolution .

- Column Selection : Use a mid-polarity column (e.g., DB-35MS) for optimal separation of diols from co-eluting compounds.

- Temperature Programming : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) to match its boiling point .

Q. What strategies resolve stereochemical ambiguities in vicinal diols like this compound?

- NOE NMR : Perform 2D NOESY to determine spatial proximity of hydroxyl groups and double bonds.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Computational Modeling : Use density functional theory (DFT) to compare experimental and calculated / shifts for stereoisomers .

Q. How can researchers address contradictions in spectral data during structural elucidation?

Q. What synthetic routes are feasible for modifying this compound into derivatives?

Q. How does the compound’s polarity influence chromatographic behavior in HPLC?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.